molecular formula C7H11N3O4 B14531053 Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate CAS No. 62746-21-8

Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate

Cat. No.: B14531053
CAS No.: 62746-21-8
M. Wt: 201.18 g/mol
InChI Key: VEAGKOHXVVBGMS-UHFFFAOYSA-N
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Description

Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate is a complex organic compound that features a unique structure combining an imidazolidine ring with a nitro group and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate typically involves the reaction of 1-methylimidazolidine with nitroacetic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazolidine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler compound with a similar imidazole ring structure but lacking the nitro and ester groups.

    Nitroimidazole: Compounds with a nitro group attached to an imidazole ring, commonly used as antibiotics.

    Methylimidazole derivatives: Various derivatives with different substituents on the imidazole ring.

Uniqueness

Methyl (1-methylimidazolidin-2-ylidene)(nitro)acetate is unique due to its combination of an imidazolidine ring, a nitro group, and an ester functionality. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62746-21-8

Molecular Formula

C7H11N3O4

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 2-(1-methylimidazolidin-2-ylidene)-2-nitroacetate

InChI

InChI=1S/C7H11N3O4/c1-9-4-3-8-6(9)5(10(12)13)7(11)14-2/h8H,3-4H2,1-2H3

InChI Key

VEAGKOHXVVBGMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC1=C(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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